2-Methoxybenzaldehyde

Catalog No.
S793414
CAS No.
135-02-4
M.F
C8H8O2
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxybenzaldehyde

CAS Number

135-02-4

Product Name

2-Methoxybenzaldehyde

IUPAC Name

2-methoxybenzaldehyde

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3

InChI Key

PKZJLOCLABXVMC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C=O

Solubility

Soluble in water and propylene glycol
Soluble (in ethanol)

Synonyms

o-Anisaldehyde (8CI); 2-(Methyloxy)benzaldehyde; 2-Anisaldehyde; 2-Methoxybenzaldehyde; 2-Methoxybenzenecarboxaldehyde; 2-Methoxyphenylformaldehyde; 6-Methoxybenzaldehyde; NC 064; NSC 58960; Salicylaldehyde Methyl Ether; o-Formylanisole; o-Methoxyben

Canonical SMILES

COC1=CC=CC=C1C=O

Acaricidal Activity

One research application of 2-Methoxybenzaldehyde is in the investigation of acaricidal activity. A study published in the journal "Zeitschrift für Naturforschung C" examined the acaricidal properties of Periploca sepium oil and its active components, including 2-Methoxybenzaldehyde, against the mite species Tyrophagus putrescentiae. The study demonstrated that 2-Methoxybenzaldehyde exhibited significant acaricidal activity against the mites, suggesting its potential as a natural acaricide [].

2-Methoxybenzaldehyde, also known as o-Anisaldehyde or 2-Anisaldehyde, is an organic compound with the molecular formula C8H8O2C_8H_8O_2 and a molecular weight of approximately 136.15 g/mol. It is characterized by a methoxy group (-OCH₃) attached to the benzaldehyde structure, specifically at the ortho position relative to the aldehyde group. The compound appears as a colorless to pale yellow liquid with a sweet, floral aroma reminiscent of anise. Its chemical structure can be represented as follows:

  • Chemical Structure:

    2-Methoxybenzaldehyde Structure

2-Methoxybenzaldehyde is commonly used in organic synthesis and has various applications in the fragrance industry due to its pleasant odor.

Currently, there is no scientific research readily available on the specific mechanism of action of 2-Methoxybenzaldehyde in biological systems.

2-Methoxybenzaldehyde may cause skin irritation and eye irritation upon contact []. It is recommended to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working in a laboratory setting [].

Typical of aldehydes and aromatic compounds:

  • Oxidation: It can be oxidized to form 2-methoxybenzoic acid under strong oxidizing conditions.
  • Reduction: The aldehyde group can be reduced to form 2-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can undergo condensation reactions with various nucleophiles, including amines and alcohols, leading to the formation of imines and acetals, respectively.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho and para positions on the aromatic ring, allowing for further functionalization.

Research indicates that 2-methoxybenzaldehyde exhibits notable biological activities:

  • Ant Repellent: It has been shown to effectively repel ants, particularly the common black garden ant (Lasius niger), outperforming other related compounds like 2-hydroxybenzaldehyde in repellency tests .
  • Antifungal Properties: The compound has demonstrated antifungal activity against Candida species by inhibiting plasma membrane H⁺ ATPase, which leads to intracellular acidification .
  • Acaricidal Activity: Studies have also highlighted its potential acaricidal effects when used in formulations derived from natural sources .

Several methods exist for synthesizing 2-methoxybenzaldehyde:

  • Methylation of Salicylaldehyde: This method involves the methylation of salicylaldehyde using methyl iodide in the presence of a base such as potassium carbonate.
  • Reimer-Tiemann Reaction: This reaction involves treating phenol with chloroform and a base (usually sodium hydroxide) to produce o-hydroxybenzaldehyde, which can then be methylated.
  • Benzyl Alcohol Oxidation: Benzyl alcohol can be oxidized using oxidizing agents such as chromic acid or potassium permanganate to yield 2-methoxybenzaldehyde.

2-Methoxybenzaldehyde finds applications across various fields:

  • Fragrance Industry: Its pleasant aroma makes it a popular ingredient in perfumes and scented products.
  • Flavoring Agent: It is also used as a flavoring agent in food products due to its sweet taste profile.
  • Chemical Intermediate: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Interaction studies reveal that 2-methoxybenzaldehyde interacts with various biological targets, enhancing its utility:

  • Inhibition of Enzymatic Activity: By targeting specific enzymes involved in fungal metabolism, it disrupts normal cellular functions leading to cell death .
  • Repellent Mechanism: Its effectiveness as an ant repellent may be linked to its ability to interfere with pheromone communication among ants .

Similar Compounds

Several compounds share structural similarities with 2-methoxybenzaldehyde, each exhibiting unique properties:

Compound NameChemical FormulaNotable Features
BenzaldehydeC7H6OC_7H_6OSimple aromatic aldehyde without methoxy group.
2-HydroxybenzaldehydeC7H6O2C_7H_6O_2Contains a hydroxyl group; less effective as an ant repellent compared to 2-methoxybenzaldehyde.
4-MethoxybenzaldehydeC8H8O2C_8H_8O_2Methoxy group at para position; different biological activity profile.
AnisoleC7H8OC_7H_8OEther derivative; lacks aldehyde functionality.

The uniqueness of 2-methoxybenzaldehyde lies in its combination of both aldehydic and methoxy functionalities, which contribute to its distinct biological activities and applications compared to these similar compounds.

Physical Description

Light yellow solidified mass or fragments; mp = 34-40 deg C; [Sigma-Aldrich MSDS]
Solid
Light yellow solid; Sweet powdery hawthorn, vanilla and almond aroma

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

136.052429494 g/mol

Monoisotopic Mass

136.052429494 g/mol

Boiling Point

238.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

LogP

1.72 (LogP)
1.72

Melting Point

39 °C

UNII

7CP821WF2W

GHS Hazard Statements

Aggregated GHS information provided by 1453 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 1453 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 1451 of 1453 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.12 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

135-02-4

Wikipedia

2-Methoxybenzaldehyde

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzaldehyde, 2-methoxy-: ACTIVE

Dates

Modify: 2023-08-15

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